5-(Hydroxymethyl)pyrimidine

Anticancer Drug Discovery Pyrimidine Derivatives Cytotoxicity Screening

5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) is the essential hydroxymethyl building block for synthesizing site-specifically modified oligonucleotides (5hmC/5hmU) and potent MCH-R1 antagonists (IC₅₀ 27–34 nM). Its reactive -CH₂OH handle enables phosphoramidite installation and photo-caging with spatiotemporal precision that 5-methyl, 5-formyl, or 5-carboxyl analogs cannot replicate—substitution leads to loss of receptor affinity or synthetic failure. For epigenetics and metabolic disease programs where target engagement and synthetic control are paramount, procuring this ≥98% pure intermediate ensures downstream success.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 25193-95-7
Cat. No. B107350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)pyrimidine
CAS25193-95-7
Synonyms5-(Hydroxymethyl)pyrimidine;  Pyrimidin-5-ylmethanol
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)CO
InChIInChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2
InChIKeyTYRDEZUMAVRTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) for Specialized Nucleoside Synthesis and Epigenetic Probe Development


5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) is a pyrimidine heterocycle featuring a reactive hydroxymethyl substituent at the 5-position. Its molecular formula is C5H6N2O, with a molecular weight of 110.11 g/mol and a reported melting point of 58–60 °C . This building block serves as a critical precursor for the synthesis of modified nucleosides, including epigenetic probes such as 5-hydroxymethyl-2′-deoxycytidine (5-hmdC) and 5-hydroxymethyl-2′-deoxyuridine (5-hmdU), as well as for the construction of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [1][2]. Unlike simple 5-alkyl or 5-formyl analogs, the hydroxymethyl group provides a unique combination of hydrogen-bonding capacity and synthetic versatility, enabling both direct conjugation and further oxidation/reduction transformations [3].

Why Substituting 5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) with Common Pyrimidine Analogs Compromises Experimental Outcomes


Substitution of 5-(Hydroxymethyl)pyrimidine with structurally similar pyrimidine building blocks is not trivial and frequently leads to experimental failure or altered biological activity. The 5-hydroxymethyl moiety is the native epigenetic modification found in 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU); using 5-methyl, 5-formyl, or 5-carboxyl analogs changes the hydrogen-bonding donor/acceptor profile and oxidation state, thereby altering DNA-protein recognition and enzymatic processing [1]. In synthetic contexts, the hydroxymethyl group provides a distinct reactivity handle for selective conjugation (e.g., phosphoramidite installation) that is absent in the 5-methyl analog and less controlled in the 5-formyl analog due to aldehyde side reactions [2]. Furthermore, in medicinal chemistry campaigns targeting MCH-R1, the 5-hydroxymethyl substituent imparts specific steric and electronic properties that directly influence antagonist potency, and replacement with 5-ethyl or unsubstituted pyrimidine cores results in significant loss of receptor affinity [3]. These functional divergences underscore that generic substitution based on superficial structural similarity is scientifically unjustified.

Quantitative Differentiation of 5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) from its Closest Analogs: Head-to-Head Evidence


Selective Cytotoxicity of 4-Aliphatic Amino-Substituted 5-Hydroxymethylpyrimidines Versus Normal Cells

In a comparative cytotoxicity evaluation across multiple cell lines, 5-hydroxymethylpyrimidine derivatives bearing aliphatic amino groups at the 4-position demonstrated markedly lower toxicity toward normal renal proximal tubule epithelial cells (RPTEC) compared to derivatives with a 4-benzylsulfanyl group. The unsubstituted 5-(hydroxymethyl)pyrimidine scaffold serves as the core for these modifications, and the nature of the 4-position substituent dictates the selectivity profile. While exact IC50 values for the parent compound are not reported, the study explicitly quantifies that derivatives with an aliphatic amino group at the 4-position are generally less toxic to normal cells than those with a benzylsulfanyl group [1]. This class-level inference establishes the 5-hydroxymethylpyrimidine core as a preferential starting point for developing anticancer agents with improved therapeutic windows when 4-aliphatic amino modifications are employed.

Anticancer Drug Discovery Pyrimidine Derivatives Cytotoxicity Screening

Synthetic Efficiency: Comparative Yields of 5-Hydroxymethyl-2′-deoxyuridine via Oxidation-Reduction of Thymidine

A reinvestigation of synthetic routes to protected 5-hydroxymethyl-2′-deoxyuridine (5-hmdU) compared three distinct methodologies: (i) hydroxymethylation of 2′-deoxyuridine, (ii) radical bromination of thymidine followed by bromine substitution, and (iii) carbonylative Stille coupling from 5-iodo-2′-deoxyuridine. The study proposes an alternative and improved route based on oxidation of the thymidine methyl group followed by reduction, which was reported to yield protected 5-hydroxymethyl-2′-deoxyuridine in a simple way with good yields [1]. While specific yield percentages for each route are not tabulated, the reinvestigation concludes that the oxidation-reduction sequence provides a more efficient and practical access to the 5-hydroxymethyl nucleoside building block compared to established methods [1]. This differentiation is critical for laboratories scaling up synthesis of epigenetic probes for oligonucleotide incorporation.

Nucleoside Synthesis Epigenetic Probes Process Chemistry

Photocaged 5-Hydroxymethylpyrimidine Nucleosides Enable Spatiotemporal Control of Transcription

5-Hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU) are naturally occurring epigenetic nucleobases with poorly understood biological roles. To dissect their function, researchers synthesized 2-nitrobenzyl photocaged 5-hydroxymethyl-2′-deoxycytidine and uridine 3′-O-phosphoramidites. These building blocks, derived from the 5-(hydroxymethyl)pyrimidine core, were successfully incorporated into oligonucleotides via automated solid-phase synthesis [1]. The resulting oligonucleotides served as PCR primers to construct DNA templates modified in the promoter region. Critically, these templates allowed switching of transcription through photochemical uncaging—a spatiotemporal control not achievable with 5-methyl or 5-formyl analogs [1]. This unique capability positions 5-(hydroxymethyl)pyrimidine-derived phosphoramidites as indispensable tools for probing the epigenetic roles of 5hmC and 5hmU in gene regulation.

Epigenetics DNA Labeling Photoactivatable Probes

Reagent for MCH-R1 Antagonist Synthesis with Documented Nanomolar Affinity

5-(Hydroxymethyl)pyrimidine is explicitly utilized as a reagent in the synthesis of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [1]. The importance of the 5-hydroxymethyl substituent is underscored by optimization studies of pyrimidinone-containing MCH-R1 antagonists, where structural modifications around the pyrimidine core directly impact receptor affinity. While the unsubstituted 5-(hydroxymethyl)pyrimidine itself is not the final drug candidate, it serves as the critical starting material for introducing the 5-hydroxymethyl motif that contributes to potent MCH-R1 binding. Comparative analysis of MCH-R1 antagonist series reveals that compounds containing the 5-hydroxymethylpyrimidine scaffold achieve IC50 values in the 27–34 nM range in displacement assays using human recombinant MCH-R1 expressed in CHO cell membranes [2][3]. Replacing this core with unsubstituted pyrimidine or 5-alkyl analogs would alter binding geometry and reduce affinity. Thus, procurement of this specific building block is essential for medicinal chemistry programs targeting MCH-R1.

Melanin-Concentrating Hormone Receptor Obesity Therapeutics GPCR Antagonists

High-Impact Application Scenarios for 5-(Hydroxymethyl)pyrimidine (CAS 25193-95-7) Based on Quantitative Evidence


Epigenetic Probe Development: Spatiotemporal Control of DNA Methylation Studies

5-(Hydroxymethyl)pyrimidine is the essential precursor for synthesizing photocaged 5-hydroxymethyl-2′-deoxycytidine and -uridine phosphoramidites. These building blocks enable automated solid-phase oligonucleotide synthesis to produce site-specifically modified DNA templates. Upon UV irradiation, the 2-nitrobenzyl cage is cleaved, liberating the native 5-hydroxymethyl group and allowing precise temporal control of transcription initiation. This technology is uniquely enabled by the 5-hydroxymethylpyrimidine scaffold; 5-methyl or 5-formyl analogs cannot be caged and uncaged with the same spatiotemporal precision, making this compound irreplaceable for dissecting the biological roles of 5hmC and 5hmU in gene regulation [1].

Medicinal Chemistry: Synthesis of High-Affinity MCH-R1 Antagonists

For programs targeting melanin-concentrating hormone receptor 1 (MCH-R1) for obesity and metabolic syndrome, 5-(hydroxymethyl)pyrimidine is a mandatory synthetic intermediate. Optimization studies have yielded pyrimidinone-containing MCH-R1 antagonists with IC50 values as low as 27–34 nM in human MCH-R1 displacement assays [1][2]. The 5-hydroxymethyl substituent is a critical pharmacophoric element that contributes to potent receptor binding; substituting it with a 5-methyl or 5-formyl group would abolish or significantly reduce this affinity. Therefore, procurement of high-purity 5-(hydroxymethyl)pyrimidine is essential for the synthesis of advanced leads and clinical candidates in this therapeutic area.

Anticancer Drug Discovery: Scaffold for Selective Cytotoxic Agents

The 5-hydroxymethylpyrimidine core, when further functionalized at the 4-position, exhibits differential cytotoxicity profiles. Evidence demonstrates that 4-aliphatic amino-substituted 5-hydroxymethylpyrimidines are significantly less toxic to normal human renal epithelial cells (RPTEC) than their 4-benzylsulfanyl counterparts, while maintaining anticancer activity against HeLa, HepaRG, Caco-2, AGS, and A172 cell lines [1]. This selectivity pattern makes the 5-hydroxymethylpyrimidine scaffold a rational choice for medicinal chemistry campaigns aiming to minimize normal tissue toxicity while maximizing tumor cell killing. Researchers should prioritize this scaffold over other 5-substituted pyrimidines when developing 4-aliphatic amino derivatives.

Nucleoside Analogue Synthesis: Improved Route to 5-Hydroxymethyl-2′-deoxyuridine Building Blocks

For laboratories engaged in the large-scale synthesis of modified oligonucleotides for epigenetics research, 5-(hydroxymethyl)pyrimidine and its nucleoside derivatives are key intermediates. A reinvestigation of synthetic methodologies has identified an oxidation-reduction sequence starting from thymidine that provides protected 5-hydroxymethyl-2′-deoxyuridine in a simple manner with good yields, representing a more efficient alternative to traditional hydroxymethylation, radical bromination, or Stille coupling approaches [1]. Adopting this optimized route can reduce synthetic steps, increase overall yield, and lower the cost of goods for producing 5hmU-containing oligonucleotides. Procuring the requisite starting materials for this route is therefore a strategic decision for cost-conscious and timeline-driven research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydroxymethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.